molecular formula C7H15NO2 B1421968 (2S)-2-(morpholin-4-yl)propan-1-ol CAS No. 1352306-49-0

(2S)-2-(morpholin-4-yl)propan-1-ol

Cat. No. B1421968
M. Wt: 145.2 g/mol
InChI Key: GPRXBRDKYYXGEU-ZETCQYMHSA-N
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Description

“(2S)-2-(morpholin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C7H15NO2 . It is also known as 3-(morpholin-4-yl)propan-1-ol . This compound is a liquid that appears colorless to pale yellow .


Molecular Structure Analysis

The molecular structure of “(2S)-2-(morpholin-4-yl)propan-1-ol” consists of a morpholine ring attached to a propanol group . The InChI Key for this compound is VZKSLWJLGAGPIU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2S)-2-(morpholin-4-yl)propan-1-ol” is a liquid that appears colorless to pale yellow . The compound has a molecular weight of 145.20 g/mol . The compound’s assay (GC) is greater than 94.0% .

Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides, as potential anticonvulsant agents. These compounds, designed by combining chemical fragments of known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models. Particularly, a compound showed high protection without impairing motor coordination, indicating a better safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Cancer Research

Salphati et al. (2012) characterized the absorption, disposition, and efficacy of GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. GDC-0980 showed good absorption potential, low plasma protein binding, and low hepatic clearance across species, suggesting its efficacy in cancer models and supporting its clinical development (Salphati et al., 2012).

Antimalarial Activity

Werbel et al. (1986) prepared a series of compounds with antimalarial potency against Plasmodium berghei in mice. These compounds, derived from substituted 1-phenyl-2-propanones, demonstrated excellent activity against resistant strains of parasites and in primate models, encouraging clinical trials (Werbel et al., 1986).

Hypocholesterolemic and Hypolipidemic Activity

Chrysselis et al. (2000) investigated the synthesis and evaluation of 2-biphenylyl morpholine derivatives for their antioxidant and hypocholesterolemic activities. These novel derivatives demonstrated significant inhibition of lipid peroxidation and had a hypocholesterolemic and hypolipidemic action in plasma, indicating their potential as antiatherogenic agents (Chrysselis et al., 2000).

Pharmacological Interest

Asif and Imran (2019) reviewed the pharmacological profiles of morpholine derivatives, highlighting their diverse applications due to their broad spectrum of pharmacological activities. This review emphasized the importance of morpholine in designing novel therapeutic agents (Asif & Imran, 2019).

properties

IUPAC Name

(2S)-2-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXBRDKYYXGEU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(morpholin-4-yl)propan-1-ol

CAS RN

1352306-49-0
Record name (2S)-2-(morpholin-4-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH powder (1.6 g) was added to a flask while under N2 atmosphere, immediately followed by THF (50 ml). The mixture was chilled to 0° C., methyl 2-morpholin-4-yl-propionate (5 g) was added dropwise to the reaction mixture and stirred at 0° C. After 1 h, the mixture was worked up by adding H2O (44 mL), 2N NaOH (44 mL), then H2O (44 mL, 3×). After 30 min of stirring, the mixture was filtered through Celite® and the organic portion was concentrated in vacuo providing 2-morpholin-4-yl-propanol as a colorless oil.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
44 mL
Type
reactant
Reaction Step Four
Name
Quantity
44 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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